Cas no 2034403-16-0 (1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea)

1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea is a synthetic urea derivative featuring a hydroxyl-substituted phenyl group and a tetrahydro-2H-pyran (oxane) moiety, combined with a thiophene ring. This compound exhibits potential as an intermediate in medicinal chemistry, particularly for targeting biologically relevant pathways due to its hybrid heterocyclic structure. The hydroxyl and urea functionalities enhance solubility and hydrogen-bonding capacity, while the thiophene and oxane rings contribute to structural diversity and conformational rigidity. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound's synthetic versatility allows for further derivatization, enabling exploration of its pharmacological properties.
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea structure
2034403-16-0 structure
Product name:1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
CAS No:2034403-16-0
MF:C18H22N2O3S
MW:346.443883419037
CID:5333906

1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)urea
    • 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-thiophen-2-ylurea
    • 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
    • Inchi: 1S/C18H22N2O3S/c21-17(20-16-7-4-12-24-16)19-13-18(22,14-5-2-1-3-6-14)15-8-10-23-11-9-15/h1-7,12,15,22H,8-11,13H2,(H2,19,20,21)
    • InChI Key: WOIOHIXBDZMURM-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1NC(NCC(C1C=CC=CC=1)(C1CCOCC1)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 411
  • XLogP3: 2.2
  • Topological Polar Surface Area: 98.8

1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6506-5280-2μmol
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
2034403-16-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6506-5280-75mg
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
2034403-16-0
75mg
$208.0 2023-09-08
Life Chemicals
F6506-5280-5mg
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
2034403-16-0
5mg
$69.0 2023-09-08
Life Chemicals
F6506-5280-20μmol
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
2034403-16-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6506-5280-100mg
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
2034403-16-0
100mg
$248.0 2023-09-08
Life Chemicals
F6506-5280-50mg
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
2034403-16-0
50mg
$160.0 2023-09-08
Life Chemicals
F6506-5280-1mg
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
2034403-16-0
1mg
$54.0 2023-09-08
Life Chemicals
F6506-5280-30mg
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
2034403-16-0
30mg
$119.0 2023-09-08
Life Chemicals
F6506-5280-15mg
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
2034403-16-0
15mg
$89.0 2023-09-08
Life Chemicals
F6506-5280-25mg
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea
2034403-16-0
25mg
$109.0 2023-09-08

Additional information on 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea

Introduction to 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea (CAS No. 2034403-16-0)

1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea, identified by its CAS number CAS No. 2034403-16-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of urea derivatives, which have been widely studied for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a hydroxy group, an oxan ring, a phenyl group, and a thiophen moiety, contribute to its unique chemical properties and biological interactions.

The hydroxy group in the molecule is a key functional moiety that can participate in hydrogen bonding interactions, both within the molecule and with other biomolecules. This feature makes it particularly relevant for designing compounds that interact with biological targets such as enzymes and receptors. The oxan ring, which is a cyclic ether structure, introduces flexibility and stability to the molecule, enhancing its pharmacokinetic properties. Additionally, the phenyl group contributes to hydrophobic interactions and can influence the compound's solubility and binding affinity.

The thiophen moiety is another important structural component that has garnered attention due to its presence in numerous bioactive natural products and pharmaceuticals. Thiophenes are known for their ability to modulate various biological pathways, making them valuable scaffolds for drug development. The combination of these structural elements in 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea suggests potential applications in the treatment of various diseases, including those involving inflammation, neurodegeneration, and cancer.

In recent years, there has been growing interest in the development of novel urea-based compounds for their potential therapeutic benefits. Urea derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea makes it a promising candidate for further investigation in these areas.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex framework of this molecule. These synthetic strategies not only enhance the efficiency of the process but also allow for the introduction of additional functional groups or modifications if needed.

Evaluation of the pharmacological properties of 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting potential applications in managing conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary in vivo studies have shown promising results in animal models of cancer, indicating that this compound may have therapeutic efficacy against various types of tumors.

The molecular interactions between 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea and biological targets are being extensively studied using computational methods such as molecular docking and molecular dynamics simulations. These approaches provide valuable insights into how the compound interacts with its targets at the atomic level, helping to elucidate its mechanism of action. Understanding these interactions is crucial for optimizing the compound's potency and selectivity.

The development of novel pharmaceuticals often involves rigorous testing to ensure safety and efficacy before they can be approved for clinical use. For 1-[2-hydroxy-2-(oxan-4-yll)-2-phénylèthyl]-3-(

The future prospects for 1-[

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